2,3-Difluoro-6-iodobenzonitrile
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Overview
Description
2,3-Difluoro-6-iodobenzonitrile is an aromatic compound with the molecular formula C7H2F2IN and a molecular weight of 265.0 g/mol . This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzonitrile core. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.
Scientific Research Applications
2,3-Difluoro-6-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
The primary targets of 2,3-Difluoro-6-iodobenzonitrile are currently unknown. This compound is a synthetic aromatic compound
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be affected .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without knowledge of its specific targets and mode of action, it is difficult to predict its effects .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence its action, but specific studies on this topic are lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method is the iodination of 2,3-difluorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,3-difluoro-6-methoxybenzonitrile .
Comparison with Similar Compounds
2,3-Difluorobenzonitrile: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-6-iodobenzonitrile: Contains only one fluorine atom, resulting in different reactivity and properties.
2,6-Difluorobenzonitrile: Has fluorine atoms in different positions, affecting its chemical behavior.
Uniqueness: 2,3-Difluoro-6-iodobenzonitrile is unique due to the specific positioning of its fluorine and iodine atoms, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-difluoro-6-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJGOXCTYOYFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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